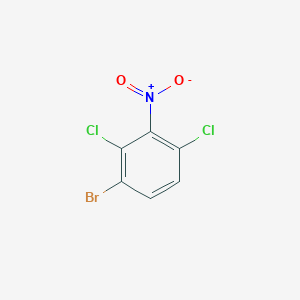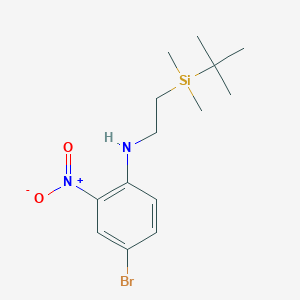
1-Bromo-2,4-dichloro-3-nitrobenzene
Overview
Description
1-Bromo-2,4-dichloro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Bromo-2,4-dichloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-bromo-2,4-dichlorobenzene, where the nitro group is introduced into the benzene ring under acidic conditions . Another approach involves the bromination of 2,4-dichloro-3-nitrobenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2,4-dichloro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4-dichloro-3-nitrobenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions, particularly in the context of drug development.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dichloro-3-nitrobenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring makes it highly reactive towards nucleophiles. The compound can form intermediates such as benzenonium ions during electrophilic substitution reactions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
1-Bromo-2,4-dichloro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, which significantly alters its chemical properties and reactivity.
1,3-Dichloro-4-nitrobenzene: Lacks the bromine atom, resulting in different reactivity patterns and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it valuable for various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPUCQBTXFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















